molecular formula C20H12BrFN2O2 B416623 3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B416623
M. Wt: 411.2g/mol
InChI Key: NZCNJENMQUUMGX-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C20H12BrFN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using organoboron compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both a benzooxazole ring and a bromine atom, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H12BrFN2O2

Molecular Weight

411.2g/mol

IUPAC Name

3-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12BrFN2O2/c21-14-3-1-2-13(10-14)19(25)23-16-8-9-18-17(11-16)24-20(26-18)12-4-6-15(22)7-5-12/h1-11H,(H,23,25)

InChI Key

NZCNJENMQUUMGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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